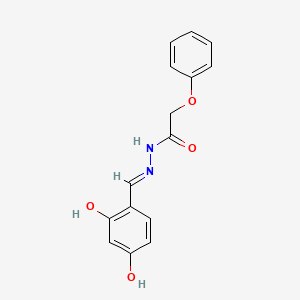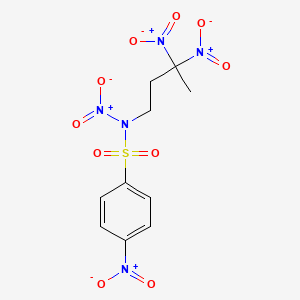![molecular formula C17H18N4O5S B11547791 N,4-Dimethyl-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11547791.png)
N,4-Dimethyl-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the condensation of 3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Sulfonamide Formation: The hydrazone is then reacted with N,N-dimethyl-4-aminobenzenesulfonamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Aplicaciones Científicas De Investigación
N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies investigating enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-aminobenzenesulfonamide: Shares the sulfonamide group but lacks the hydrazone and nitro functionalities.
3-Nitrobenzaldehyde: Contains the nitro group and aldehyde functionality but lacks the sulfonamide and hydrazone groups.
Uniqueness
N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Propiedades
Fórmula molecular |
C17H18N4O5S |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O5S/c1-13-6-8-16(9-7-13)27(25,26)20(2)12-17(22)19-18-11-14-4-3-5-15(10-14)21(23)24/h3-11H,12H2,1-2H3,(H,19,22)/b18-11+ |
Clave InChI |
FUYFWWQQCIBVCG-WOJGMQOQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11547708.png)
![3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol](/img/structure/B11547713.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11547734.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)

![3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
![2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11547755.png)

![2-(3-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547775.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11547776.png)
![diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11547782.png)
